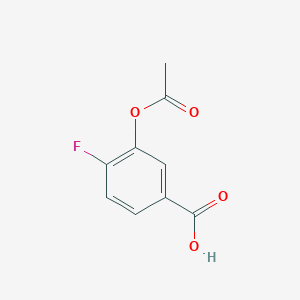
3-Acetoxy-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-4-fluorobenzoic acid: is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorine atom, and the hydroxyl group is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4-fluorobenzoic acid typically involves the acetylation of 4-fluorobenzoic acid. One common method includes the reaction of 4-fluorobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorobenzoic acid and acetic acid.
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 4-Fluorobenzoic acid and acetic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 3-Acetoxy-4-fluorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound are investigated for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The acetoxy group can be hydrolyzed, releasing acetic acid and the active fluorobenzoic acid moiety, which can then exert its effects on molecular targets.
Comparison with Similar Compounds
4-Fluorobenzoic acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Fluoro-4-hydroxybenzoic acid: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
2-Fluoro-4-hydroxybenzoic acid: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.
Uniqueness: 3-Acetoxy-4-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the acetoxy group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H7FO4 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
3-acetyloxy-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-5(11)14-8-4-6(9(12)13)2-3-7(8)10/h2-4H,1H3,(H,12,13) |
InChI Key |
VQMWRZKDSKMABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


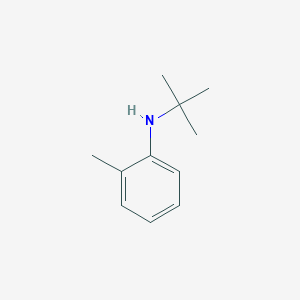
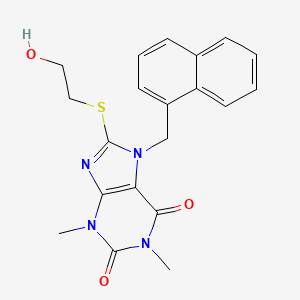

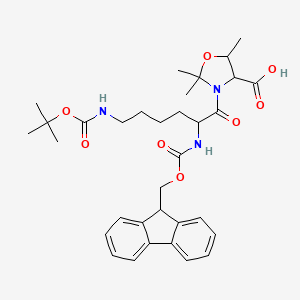

![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
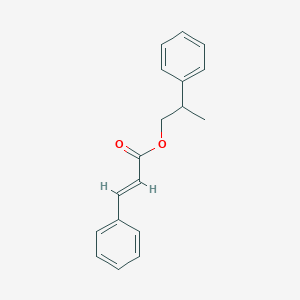
![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)


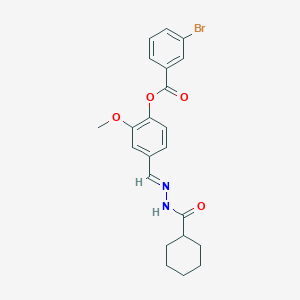
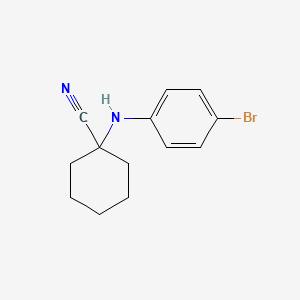
![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)

